molecular formula C24H24N4O5S B2510998 N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005295-32-8

N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2510998
CAS No.: 1005295-32-8
M. Wt: 480.54
InChI Key: JSBPKPLOOMEMBH-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring:

  • A thiazole core substituted at position 4 with a 2-oxoethyl group linked to a 4-(2-methoxyphenyl)piperazine moiety.
  • A benzo[d][1,3]dioxole-5-carboxamide group at position 2 of the thiazole ring.

Properties

IUPAC Name

N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-31-19-5-3-2-4-18(19)27-8-10-28(11-9-27)22(29)13-17-14-34-24(25-17)26-23(30)16-6-7-20-21(12-16)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBPKPLOOMEMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The interaction of the compound with the alpha1-adrenergic receptors affects the pathways associated with these receptors. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. Therefore, the compound’s action can influence these functions.

Biological Activity

N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various pharmacophoric elements, including piperazine and thiazole moieties, which are known to influence biological interactions significantly.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups:

  • Piperazine Ring : Known for its role in enhancing bioactivity.
  • Thiazole Moiety : Associated with diverse pharmacological effects.
  • Benzo[d][1,3]dioxole : Imparts additional structural complexity and potential for interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₂₃H₂₈N₄O₄S
Molecular Weight444.55 g/mol
Density1.271 g/cm³
Boiling Point654.5 °C at 760 mmHg
LogP3.292

Anticancer Activity

Recent studies have demonstrated that compounds containing similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with thiazole rings have shown promising results in inhibiting tumor growth:

  • Cytotoxicity Studies : A related compound demonstrated IC50 values of 16.19 µM against human colorectal carcinoma (HCT-116) and 17.16 µM against human breast adenocarcinoma (MCF-7) . The presence of the thiazole moiety was crucial for this activity.

The proposed mechanisms of action for compounds like this compound include:

  • Inhibition of Cell Proliferation : Interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Targeting Specific Proteins : Interaction with proteins such as Bcl-2, which is involved in apoptosis regulation .

Study on Thiazole Derivatives

A study focusing on thiazole derivatives revealed that introducing electron-donating groups, such as methoxy groups, significantly enhanced cytotoxicity . The structure–activity relationship (SAR) indicated that modifications at specific positions on the thiazole ring could optimize biological activity.

Comparative Analysis

Comparative studies with structurally similar compounds showed that the unique combination of the piperazine ring and thiazole moiety in this compound contributed to its superior activity compared to other sulfonamide derivatives .

Comparison with Similar Compounds

Piperazine-Containing Thiazole Derivatives

Compound Name Key Structural Features Pharmacological Notes Reference
ML277 (N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide) - Tosylpiperidine instead of piperazine
- 4-Methoxyphenyl on thiazole
Potent K$^+$ channel modulator; lacks benzodioxole, reducing CNS penetration
Compound 34 (N-(3-hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide) - Butyl linker with hydroxyl group
- 5-Iodobenzofuran carboxamide
High affinity for dopamine D3 receptors (K$_i$ = 1.2 nM); iodine enhances steric bulk
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide - Ethyl linker instead of oxoethyl
- 4-Methoxyphenyl on piperazine
Shorter linker reduces flexibility; lower D3 receptor affinity compared to butyl-linked analogs

Key Observations :

  • Substituent Effects : The 2-methoxyphenyl on piperazine (vs. 4-methoxyphenyl in ML277) may improve selectivity for serotonin or dopamine receptors due to electronic effects .

Benzodioxole and Heteroaryl Hybrids

Compound Name Key Structural Features Bioactivity Reference
Compound 72 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide) - Cyclopropane-carboxamide linker
- 4-Methoxyphenyl on thiazole
Anticancer activity (IC$_{50}$ < 10 µM in breast cancer cells); cyclopropane enhances metabolic stability
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide - Difluorobenzyl group
- Pivalamide terminus
Improved solubility due to pivalamide; fluorination increases lipophilicity

Key Observations :

  • Benzodioxole Role: The benzo[d][1,3]dioxole in the target compound may enhance blood-brain barrier penetration compared to non-aromatic carboxamides .
  • Carboxamide Linkage : The direct carboxamide bond (vs. cyclopropane in Compound 72) may reduce steric hindrance, favoring target engagement .

Piperazine-Thiazole Antagonists

Compound Name Key Structural Features Receptor Affinity Reference
Compound 13 (N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide) - 2,3-Dichlorophenyl on piperazine
- Iodobenzofuran carboxamide
D3 receptor antagonist (K$_i$ = 0.8 nM); chlorine atoms enhance binding via hydrophobic interactions
Compound 36 (1H-Indole-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-2-hydroxy-butyl}-amide) - Indole-carboxamide
- Hydroxybutyl linker
Dual 5-HT$_{1A}$/D2 antagonist; hydroxyl group improves solubility

Key Observations :

  • Piperazine Substitution : The 2-methoxyphenyl group in the target compound may reduce D3 receptor affinity compared to 2,3-dichlorophenyl analogs but improve selectivity over 5-HT receptors .
  • Heteroaryl Influence : Benzodioxole (target) vs. indole/benzofuran (analogs) alters π-π stacking and hydrogen bonding capabilities .

Physicochemical Properties

Property Target Compound Compound 34 ML277
Molecular Weight 447.9 g/mol 639.5 g/mol 413.5 g/mol
Melting Point Not reported 239–240°C (HCl salt) 168–170°C
LogP (Predicted) ~3.5 ~4.2 (due to iodine) ~2.8
Solubility Moderate (benzodioxole enhances lipophilicity) Low (iodine reduces aqueous solubility) High (tosyl group improves polarity)

Q & A

Q. How can researchers differentiate target-specific effects from off-target interactions?

  • Methodological Answer : Employ CRISPR/Cas9 knockout models of the target receptor (e.g., 5-HT₁A) to confirm on-target activity. Off-target profiling using panels (e.g., Eurofins CEREP) screens 100+ receptors/enzymes. Negative allosteric modulators (NAMs) or competitive antagonists validate specificity in functional assays .

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